

Application Notes and Protocols: Diallyl Isophthalate in the Manufacturing of Electronic Components

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl isophthalate*

Cat. No.: *B087104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **diallyl isophthalate** (DAIP) in the manufacturing of high-performance electronic components. Detailed protocols for material processing and characterization are included to support research and development activities in this field.

Diallyl isophthalate is a thermosetting resin renowned for its exceptional properties that make it a material of choice for demanding electronic applications. Its key advantages include excellent electrical insulation, high thermal stability, low moisture absorption, and superior dimensional stability. These characteristics are maintained even under harsh environmental conditions of high heat and humidity, ensuring the long-term reliability of electronic components.^{[1][2][3]} DAIP-based molding compounds are frequently used for manufacturing connectors, insulators, switches, terminal boards, and for encapsulating sensitive electronic devices.^{[1][2][4][5]}

Data Presentation: Properties of Diallyl Isophthalate Molding Compounds

The following tables summarize the key quantitative data for various grades of **diallyl isophthalate** molding compounds, including glass-filled and mineral-filled formulations. The

data is compiled from various industry sources and provides a basis for material selection and comparison.

Table 1: Electrical Properties of **Diallyl Isophthalate** Molding Compounds

Property	Test Method	Unfilled Resin	Short Glass Fiber Filled	Mineral Filled
Dielectric Strength (V/mil)	ASTM D149	350 - 450	380 - 420	350 - 400
Dielectric Constant (1 MHz)	ASTM D150	3.2 - 3.5	4.0 - 4.5	4.2 - 4.8
Dissipation Factor (1 MHz)	ASTM D150	0.008 - 0.012	0.010 - 0.015	0.015 - 0.025
Volume Resistivity (ohm-cm)	ASTM D257	> 10^15	> 10^14	> 10^14
Arc Resistance (seconds)	ASTM D495	120 - 140	130 - 180	125 - 150

Table 2: Thermal Properties of **Diallyl Isophthalate** Molding Compounds

Property	Test Method	Unfilled Resin	Short Glass Fiber Filled	Mineral Filled
Heat Deflection Temperature (°C) at 1.82 MPa)	ASTM D648	155 - 165	210 - 290	180 - 250
Continuous Service Temperature (°C)	-	130 - 150	180 - 220	160 - 200
Coefficient of Linear Thermal Expansion (10^-5/°C)	ASTM D696	6.0 - 8.0	2.0 - 4.0	3.0 - 5.0

Table 3: Mechanical Properties of **Diallyl Isophthalate** Molding Compounds

Property	Test Method	Unfilled Resin	Short Glass Fiber Filled	Mineral Filled
Tensile Strength (MPa)	ASTM D638	28 - 41	48 - 69	34 - 55
Flexural Strength (MPa)	ASTM D790	48 - 62	83 - 110	62 - 83
Compressive Strength (MPa)	ASTM D695	138 - 172	172 - 207	152 - 186
Izod Impact Strength (J/m)	ASTM D256	16 - 21	32 - 85	21 - 43
Water Absorption (%, 24 hrs)	ASTM D570	0.1 - 0.2	0.12 - 0.25	0.15 - 0.3

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on ASTM standards and are intended to guide researchers in the accurate characterization of

DAIP-based materials.

Protocol 1: Compression Molding of Test Specimens

This protocol outlines the procedure for compression molding of DAIP test specimens for subsequent mechanical and electrical testing.

1. Materials and Equipment:

- **Diallyl isophthalate** molding compound (as-received)
- Compression molding press with heated platens
- Test specimen mold (e.g., for tensile bars, flexural bars, or discs)
- Mold release agent
- Balance
- Timer
- Personal protective equipment (gloves, safety glasses)

2. Procedure:

- Preheat the compression molding press platens to the recommended molding temperature for the specific DAIP compound (typically 150-170°C).
- Apply a thin, uniform coat of mold release agent to the mold cavity and surfaces.
- Weigh the appropriate amount of DAIP molding compound required to fill the mold cavity. The amount may need to be optimized to ensure complete filling without excessive flash.
- Load the pre-weighed molding compound into the preheated mold.
- Place the mold in the press and close the press to apply a low initial pressure to allow for uniform heating of the compound.
- After a short preheating period (typically 30-60 seconds), apply the full molding pressure (typically 10-20 MPa).
- Maintain the specified temperature and pressure for the recommended cure time (typically 3-10 minutes, depending on the part thickness and material grade).
- After the cure time has elapsed, open the press and carefully remove the mold.
- Eject the molded specimen from the mold.
- Allow the specimen to cool to room temperature.
- Post-cure the specimen in an oven at a specified temperature and duration (e.g., 2-4 hours at 150°C) if required to achieve optimal properties.
- Before testing, condition the specimens according to the relevant ASTM standard (e.g., 48 hours at 50°C for water absorption testing).

Protocol 2: Determination of Electrical Properties

This protocol describes the testing procedures for key electrical properties of molded DAIP specimens.

1. Dielectric Strength (ASTM D149):

- Use a high-voltage tester with appropriate electrodes.
- Place the conditioned test specimen between the electrodes.
- Apply a continuously increasing AC voltage at a specified rate (e.g., 500 V/s) until breakdown occurs.
- The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen.

2. Dielectric Constant and Dissipation Factor (ASTM D150):[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Utilize a capacitance bridge or a dielectric analyzer.
- Place the disc-shaped specimen between the instrument's electrodes.
- Measure the capacitance and dissipation factor at the desired frequency (e.g., 1 MHz).
- The dielectric constant is calculated from the measured capacitance, specimen dimensions, and the capacitance of the empty cell.

3. Volume Resistivity (ASTM D257):[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Use a high-resistance meter and a three-electrode fixture.
- Place the conditioned specimen in the electrode fixture.
- Apply a DC voltage for a specified time (e.g., 60 seconds).
- Measure the resulting current.
- The volume resistivity is calculated based on the applied voltage, measured current, and the geometry of the electrodes.

4. Arc Resistance (ASTM D495):[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Employ an arc resistance tester with tungsten rod electrodes.
- Place the specimen under the electrodes.
- Apply a high-voltage, low-current arc intermittently, with increasing severity over time.
- The arc resistance is the total time in seconds until a conductive path forms on the surface of the material.

Protocol 3: Determination of Thermal and Mechanical Properties

This protocol details the testing procedures for essential thermal and mechanical properties of molded DAIP specimens.

1. Heat Deflection Temperature (HDT) (ASTM D648):[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Use an HDT/Vicat softening point apparatus.
- Place the rectangular test bar on the supports in the apparatus.
- Apply a specified load (e.g., 1.82 MPa) to the center of the specimen.
- Immerse the specimen in a heat-transfer medium and increase the temperature at a uniform rate (e.g., 2°C/min).
- The HDT is the temperature at which the specimen deflects by a specified amount (e.g., 0.25 mm).

2. Tensile Strength (ASTM D638):[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

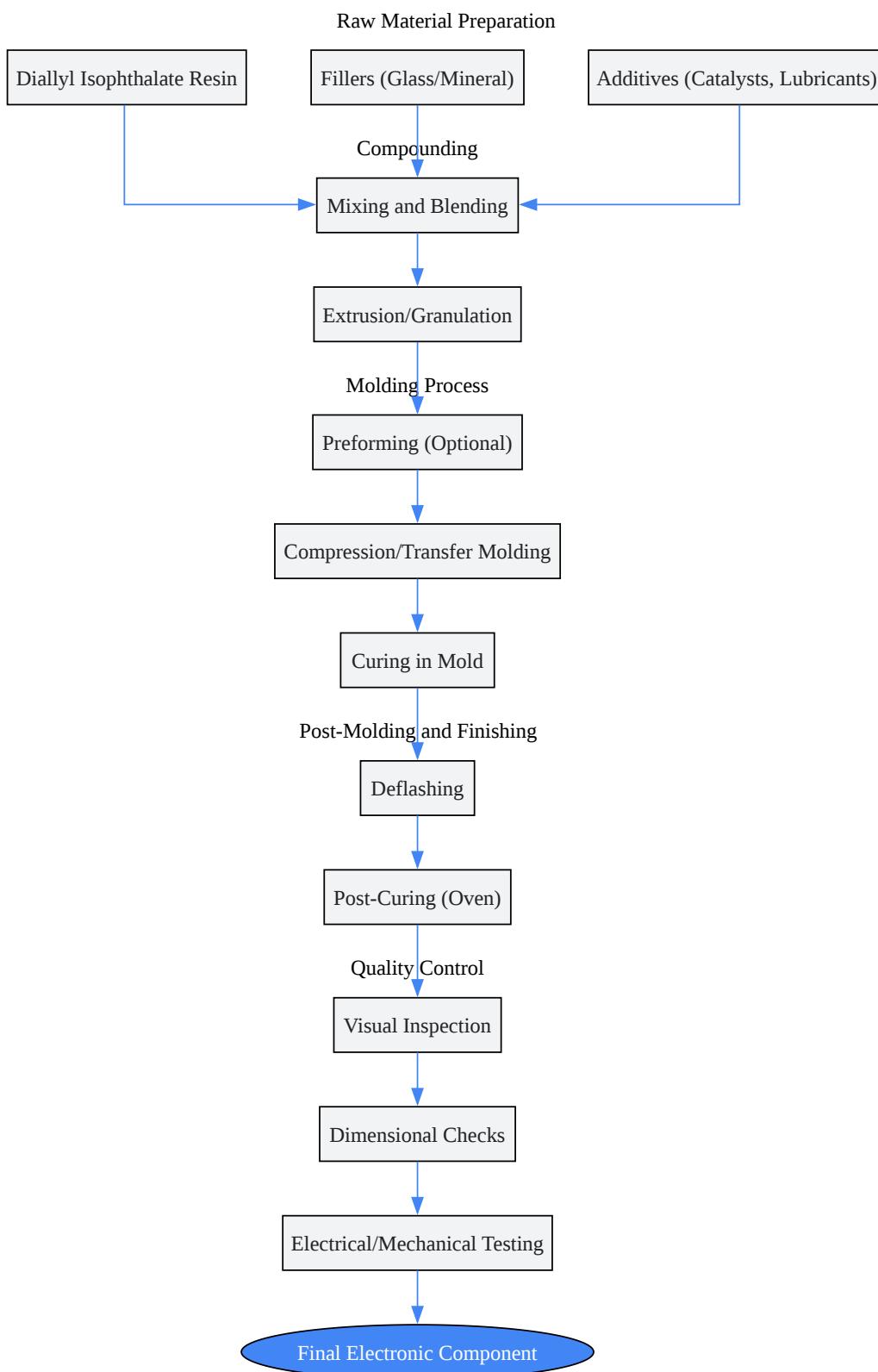
- Use a universal testing machine with appropriate grips.
- Place the dumbbell-shaped specimen in the grips.
- Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
- The tensile strength is the maximum stress the specimen withstands during the test.

3. Flexural Strength (ASTM D790):[\[1\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

- Use a universal testing machine with a three-point bending fixture.
- Place the rectangular test bar on the supports of the fixture.
- Apply a load to the center of the specimen at a specified rate until it breaks or reaches a certain deflection.
- The flexural strength is the maximum stress in the outer fiber at the moment of break.

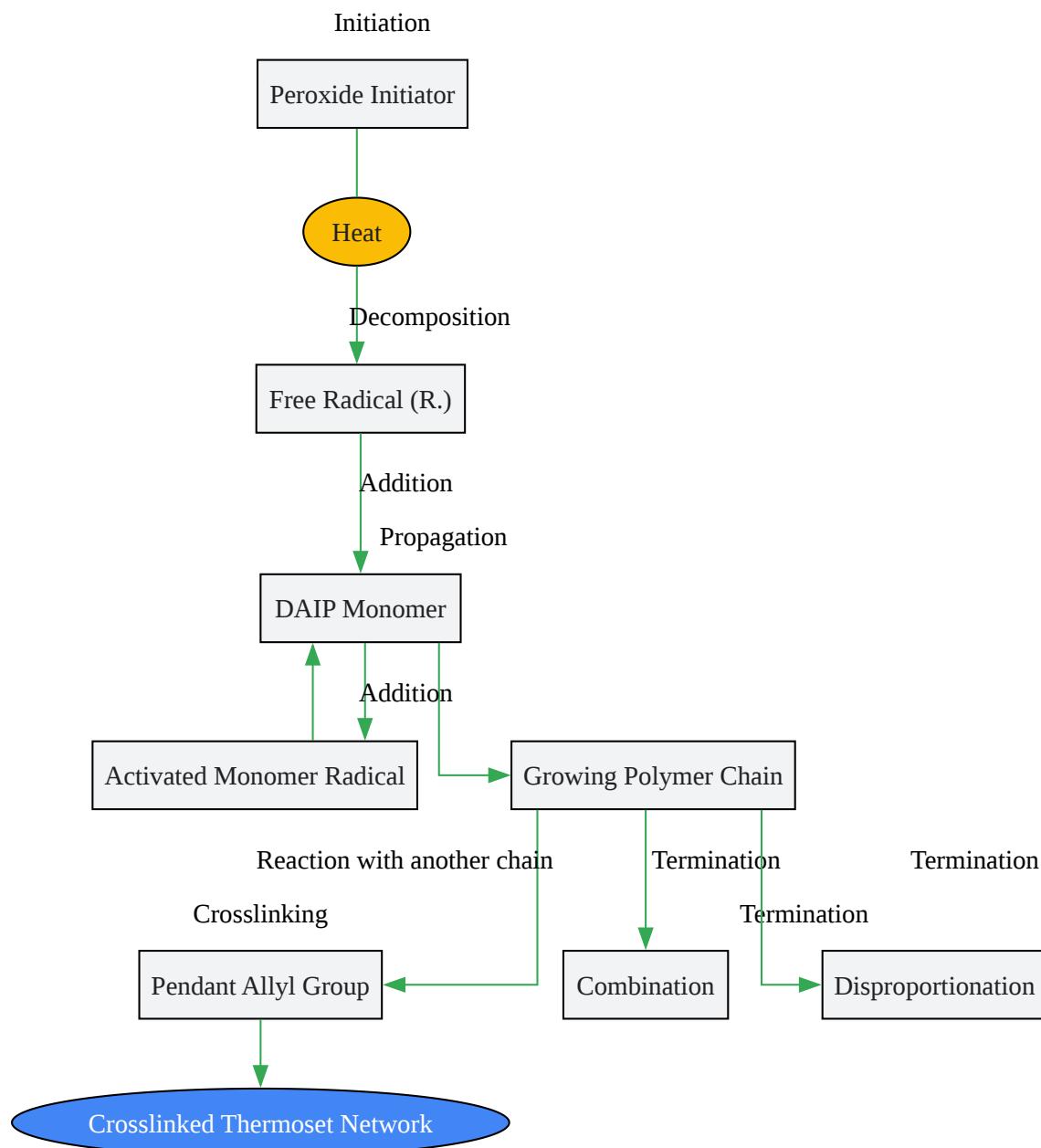
4. Izod Impact Strength (ASTM D256):[\[5\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)

- Use a pendulum-type impact tester.
- Clamp the notched specimen in the vise of the tester.
- Release the pendulum, which swings down and strikes the specimen.


- The energy absorbed to fracture the specimen is measured and reported as the Izod impact strength.

5. Water Absorption (ASTM D570):

- Weigh the conditioned, dry specimen.
- Immerse the specimen in distilled water at a specified temperature (e.g., 23°C) for a set period (e.g., 24 hours).
- Remove the specimen, pat it dry with a lint-free cloth, and reweigh it.
- The water absorption is calculated as the percentage increase in weight.


Mandatory Visualizations

The following diagrams illustrate key processes related to the use of **diallyl isophthalate** in electronic component manufacturing.

[Click to download full resolution via product page](#)

Caption: Manufacturing workflow for an electronic component using **diallyl isophthalate** molding compound.

[Click to download full resolution via product page](#)

Caption: Free-radical polymerization and crosslinking of **diallyl isophthalate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. store.astm.org [store.astm.org]
- 2. file.yizimg.com [file.yizimg.com]
- 3. scribd.com [scribd.com]
- 4. store.astm.org [store.astm.org]
- 5. zwickroell.com [zwickroell.com]
- 6. plastics.ulprospector.com [plastics.ulprospector.com]
- 7. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 8. infinitalab.com [infinitalab.com]
- 9. matestlabs.com [matestlabs.com]
- 10. specialchem.com [specialchem.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. kiyorndl.com [kiyorndl.com]
- 13. matestlabs.com [matestlabs.com]
- 14. infinitalab.com [infinitalab.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. specialchem.com [specialchem.com]
- 19. scribd.com [scribd.com]

- 20. [zwickroell.com](http://www.zwickroell.com) [zwickroell.com]
- 21. [sciteq.com](http://www.sciteq.com) [sciteq.com]
- 22. [coirubber.com](http://www.coirubber.com) [coirubber.com]
- 23. [industrialphysics.com](http://www.industrialphysics.com) [industrialphysics.com]
- 24. [scribd.com](http://www.scribd.com) [scribd.com]
- 25. [zwickroell.com](http://www.zwickroell.com) [zwickroell.com]
- 26. ASTM D638 Standard Test Method for Tensile Properties of Plastics [[ssi.shimadzu.com](http://www.ssi.shimadzu.com)]
- 27. [industrialphysics.com](http://www.industrialphysics.com) [industrialphysics.com]
- 28. [victortestingmachine.com](http://www.victortestingmachine.com) [victortestingmachine.com]
- 29. Tensile Strength of Plastics Using ASTM D 638 Test Standard [[prestogroup.com](http://www.prestogroup.com)]
- 30. [zwickroell.com](http://www.zwickroell.com) [zwickroell.com]
- 31. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [[ssi.shimadzu.com](http://www.ssi.shimadzu.com)]
- 32. [boundengineering.com](http://www.boundengineering.com) [boundengineering.com]
- 33. [testresources.net](http://www.testresources.net) [testresources.net]
- 34. [sciteq.com](http://www.sciteq.com) [sciteq.com]
- 35. [coirubber.com](http://www.coirubber.com) [coirubber.com]
- 36. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [[datapointlabs.com](http://www.datapointlabs.com)]
- 37. [infinitalab.com](http://www.infinitalab.com) [infinitalab.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Diallyl Isophthalate in the Manufacturing of Electronic Components]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087104#diallyl-isophthalate-in-the-manufacturing-of-electronic-components>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com